propyl 2-methylbenzene-1-sulfonate
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Overview
Description
propyl 2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. It is characterized by a propyl group attached to the sulfur atom of a 2-methylbenzenesulfonate moiety. This compound is of interest due to its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
propyl 2-methylbenzene-1-sulfonate can be synthesized through the reaction of 2-methylbenzenesulfonyl chloride with propanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with the alcohol to form the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of propyl 2-methylbenzenesulfonate involves the use of large-scale reactors where 2-methylbenzenesulfonyl chloride and propanol are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
propyl 2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base, propyl 2-methylbenzenesulfonate can hydrolyze to form 2-methylbenzenesulfonic acid and propanol.
Reduction: The compound can be reduced to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with an amine, the product would be an amine derivative of 2-methylbenzenesulfonate.
Hydrolysis: The major products are 2-methylbenzenesulfonic acid and propanol.
Reduction: The major product is 2-methylbenzenesulfonic acid.
Scientific Research Applications
propyl 2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
this compound is used in the production of surfactants, detergents, and other specialty chemicals.Mechanism of Action
The mechanism of action of propyl 2-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylbenzenesulfonate
- Ethyl 2-methylbenzenesulfonate
- Butyl 2-methylbenzenesulfonate
Uniqueness
propyl 2-methylbenzene-1-sulfonate is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to methyl and ethyl derivatives, the propyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wider range of applications.
Properties
IUPAC Name |
propyl 2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-3-8-13-14(11,12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWJIJJDQKQAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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